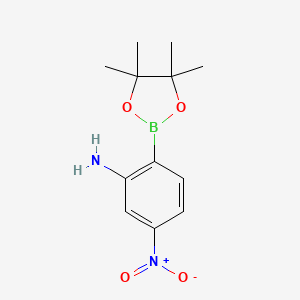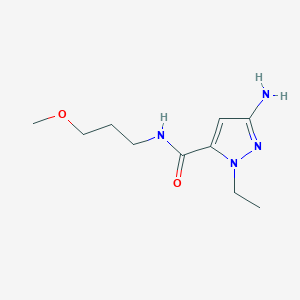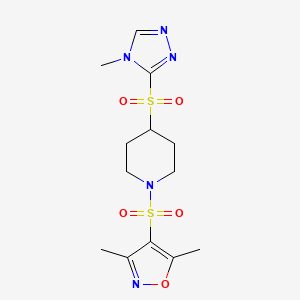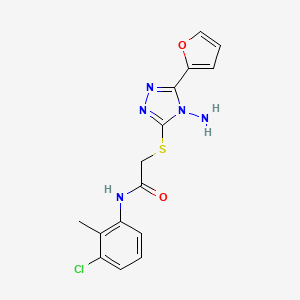![molecular formula C17H22N6O4 B3017508 Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate CAS No. 1013971-65-7](/img/structure/B3017508.png)
Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related purine derivatives involves multi-step reactions starting with acetylated precursors, as seen in the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones . The process includes the use of triethyl amine and formamide to yield intermediate compounds, which are then further reacted with urea and sodium ethoxide to produce the final purine compounds. This suggests that the synthesis of the compound may also involve similar steps, such as acetylation, amidation, and condensation reactions.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a bicyclic ring system containing nitrogen atoms, which is essential for their biological activity. The compound mentioned likely has a similar bicyclic purine core with additional substituents that may influence its chemical behavior and biological activity. The related compound "Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate" was characterized using spectroscopic methods and single crystal X-ray diffraction, which confirmed its 3D molecular structure . Such techniques would be applicable for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The purine derivatives are known to undergo various chemical reactions, including acetylation, condensation, and hydrogenation. For instance, the removal of the benzyloxycarbonyl group from related compounds was achieved through catalytic transfer hydrogenation . This indicates that the compound may also be amenable to similar chemical transformations, which can be used to modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of related compounds was assessed using standard antibiotic drugs as controls, and their biological activity was correlated with molecular refractive index parameters and Hammett substituent constants . Additionally, the antioxidant properties of a pyrazole derivative were evaluated in vitro, suggesting that the compound may also possess similar properties that can be assessed using these methods .
Scientific Research Applications
Potential as Carcinostatics
Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate has been discussed in the context of potential carcinostatic agents. This compound is noted for its potential as an inhibitor in the biosynthesis of adenosine monophosphate (AMP), which is significant in cancer research (Wanner, Hageman, Koomen, & Pandit, 1978).
Role in Sugar Chain Extension
Research has also explored its use in the extension of sugar chains. In one study, methyl 2,3-di-O-acetyl-4-deoxy-β-L-threo-hex-4-enodialdo-1,5-pyranoside reacts readily with enolate anions, demonstrating its utility in sugar chemistry (Horton & Liav, 1972).
Synthesis of Pyrazolo[4,3-c]Pyridine C-Ribonucleosides
Another study highlights its role in the synthesis of pyrazolo[4,3-c]pyridine C-ribonucleosides. This synthesis is important for creating analogs related to 7-substituted 3-deazaxanthosine and -guanosine (Prhavc & Kobe, 1996).
Antioxidant and Anti-Inflammatory Properties
A 2018 study explored the antioxidant and anti-inflammatory properties of this compound. The study synthesized derivatives of 1,3-dimethylxanthine with pyrazole at position 8, revealing significant antioxidant activity and potential for further pharmacological research (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Synthesis of Bipyrazolic Derivatives for Corrosion Inhibition
The compound's utility extends to the synthesis of bipyrazolic derivatives, effective in inhibiting corrosion of steel in hydrochloric acid solutions. This indicates its potential use in industrial applications (Missoum et al., 2013).
properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-6-7-21-13-14(18-16(21)23-11(3)8-10(2)19-23)20(4)17(26)22(15(13)25)9-12(24)27-5/h8H,6-7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJQXDPJUXVUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)



![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)
